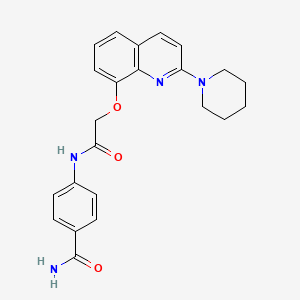
4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as PQA and is used in a variety of research studies due to its unique properties.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Research has demonstrated that certain compounds, structurally related to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide", possess significant anti-inflammatory properties. For instance, a study on the design of new H4 receptor ligands highlighted the development of compounds with notable anti-inflammatory effects in vivo. These compounds were designed using a flexible alignment model, leading to the identification of potent H4R ligands with nanomolar affinities. One of the compounds showed considerable anti-inflammatory effects in a carrageenan-induced paw edema model in rats, suggesting potential for therapeutic applications in inflammatory conditions (Smits et al., 2008).
Antimicrobial and Antifungal Activity
Compounds structurally similar to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide" have been synthesized and evaluated for their in vitro microbial activity against a range of bacterial and fungal species. A study on novel s-Triazinyl piperazines showcased the design, synthesis, and characterization of compounds with promising antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungal species. This research highlights the potential of such compounds in addressing the growing need for new antimicrobial agents, particularly in the face of rising antibiotic resistance (Patel et al., 2010).
Antiprion Activity
Research into the development of therapeutic agents against prion diseases has also benefited from compounds related to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide". A study focusing on the synthesis of benzamide derivatives explored their binding affinity for human PrP(C) and their ability to inhibit its conversion into PrP(Sc). These compounds, characterized by the presence of a 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group, exhibited promising antiprion activity, opening avenues for the development of potential therapeutic agents against prion diseases (Fiorino et al., 2012).
Anti-leukemic Activity
The potential anti-leukemic activity of compounds structurally related to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide" has been explored. A study on the synthesis, crystal structure, and anti-leukemic activity of specific derivatives demonstrated cytotoxic potential against leukemia cell lines. This research underscores the possibility of utilizing such compounds in the development of anti-leukemic therapies, contributing to the broader field of cancer research (Guillon et al., 2018).
Propiedades
IUPAC Name |
4-[[2-(2-piperidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c24-23(29)17-7-10-18(11-8-17)25-21(28)15-30-19-6-4-5-16-9-12-20(26-22(16)19)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTFYVMCFHXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

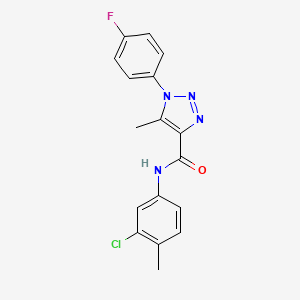
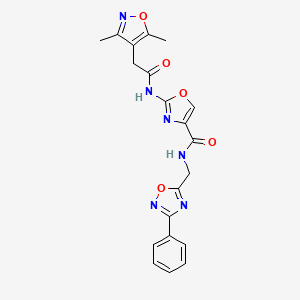
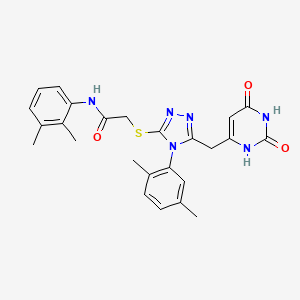
![{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2673203.png)
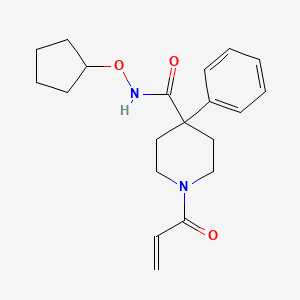
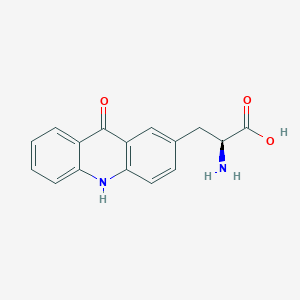
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2673208.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
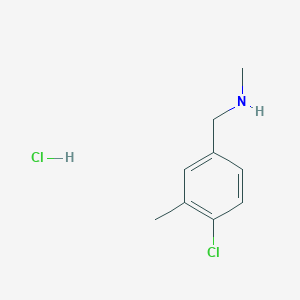
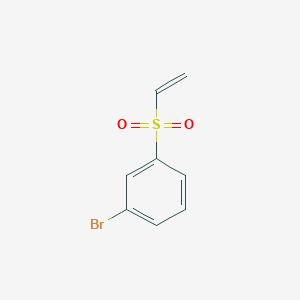
![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)
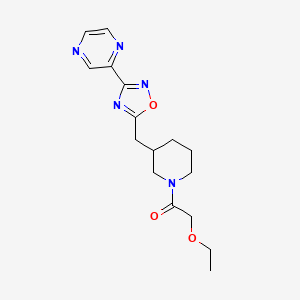
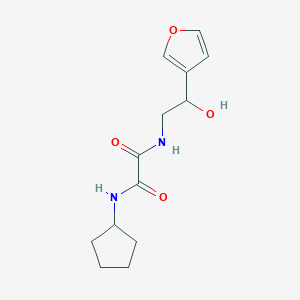
![2-Chloro-1-spiro[2.5]octan-7-ylethanone](/img/structure/B2673220.png)